N-cyclopentyl-4-methoxybenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-cyclopentyl-4-methoxybenzamide |
InChI |
InChI=1S/C13H17NO2/c1-16-12-8-6-10(7-9-12)13(15)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15) |
InChI Key |
NMBPRCNWXBTYJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Cyclopentyl 4 Methoxybenzamide
Established Synthetic Pathways for the Benzamide (B126) Core of N-Cyclopentyl-4-methoxybenzamide
The formation of the amide bond in this compound is central to its synthesis. This is typically achieved by reacting a derivative of 4-methoxybenzoic acid with cyclopentylamine (B150401).
Amide Coupling Strategies in this compound Synthesis
The most common route to N-substituted benzamides involves the coupling of a carboxylic acid with an amine. This reaction often requires the use of coupling reagents to activate the carboxylic acid. For the synthesis of this compound, this involves the reaction between 4-methoxybenzoic acid and cyclopentylamine.
A variety of coupling reagents can be employed for this transformation. A widely used and convenient protocol for amide bond formation, particularly for challenging substrates like electron-deficient amines or functionalized carboxylic acids, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is highly adaptable for creating a range of functionalized amide derivatives. nih.gov
Another approach is an iodide-mediated anodic amide coupling. This electrochemical method can be applied to both aromatic and aliphatic carboxylic acids. nih.gov For instance, phenylacetic acid has been successfully coupled with benzylamine (B48309) in a 71% yield using this technique, demonstrating its utility for substrates that might be prone to oxidative side reactions. nih.gov
Table 1: Comparison of Amide Coupling Reagents
| Coupling Reagent System | Typical Reaction Conditions | Advantages |
|---|---|---|
| EDC/DMAP/HOBt | DIPEA, various solvents | Good for electron-deficient substrates, high yields. nih.gov |
Direct Oxidative Amidation Routes to this compound Analogs
Direct oxidative amidation offers an alternative pathway that bypasses the need for pre-activated carboxylic acids. These methods typically start from aldehydes or alcohols and react them directly with an amine in the presence of an oxidant and a catalyst.
One effective system for the oxidative amidation of aldehydes and alcohols utilizes a catalytic amount of potassium iodide (KI) with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net This method has been shown to produce amides in excellent yields from a variety of substrates. researchgate.net For the synthesis of an this compound analog, this would involve the reaction of 4-methoxybenzaldehyde (B44291) with cyclopentylamine under these oxidative conditions. The reaction proceeds through the in-situ formation of an imine, which is then oxidized. researchgate.net
Heterogeneous catalysts have also been developed for oxidative amidation. A catalyst comprising cobalt nanoparticles enclosed in carbon, prepared from the pyrolysis of a metal-organic framework (MOF), has demonstrated high efficiency in the oxidative amidation of aldehydes. researchgate.net A key finding from studies using isotopically labeled reagents is that the carbonyl group in the final amide product originates from the aldehyde, not the solvent (in cases where DMF is used). researchgate.net
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a crucial role in developing more efficient and selective synthetic methods. Both Lewis acid and transition metal catalysis have been applied to the synthesis of amides, including structures similar to this compound.
Lewis Acid Catalysis (e.g., Zn(II) Perchlorate (B79767) Hexahydrate) for this compound Formation
Zinc(II) perchlorate hexahydrate, Zn(ClO4)2·6H2O, is a commercially available and highly efficient Lewis acid catalyst for various organic transformations, including acylation reactions. researchgate.netsigmaaldrich.comwikipedia.org It has been successfully used to catalyze the acylation of amines. sigmaaldrich.com The high catalytic efficiency of zinc perchlorate allows reactions to proceed under milder conditions. researchgate.net Its catalytic activity is often superior to other zinc salts and metal perchlorates, an effect attributed to the perchlorate counteranion. researchgate.net In the context of this compound synthesis, Zn(ClO4)2·6H2O could be used to catalyze the direct condensation of 4-methoxybenzoic acid with cyclopentylamine or the acylation using an activated derivative like an acyl chloride or anhydride.
Table 2: Applications of Zn(ClO4)2·6H2O in Organic Synthesis
| Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|
| Acylation | Amines, Alcohols | Efficient catalysis under mild conditions. | sigmaaldrich.com |
| Epoxide Ring Opening | Epoxides, Amines | High yields, excellent chemo- and regioselectivity. | researchgate.net |
Transition Metal-Mediated Aminocarbonylation in this compound Synthesis
Aminocarbonylation is a powerful reaction that incorporates a carbonyl group (from carbon monoxide) between an organic halide and an amine to form an amide. nih.gov This method is widely catalyzed by transition metals, particularly palladium. nih.govorganic-chemistry.org
To synthesize this compound via this route, a suitable starting material would be a 4-methoxyphenyl (B3050149) halide, such as 4-iodoanisole (B42571) or 4-bromoanisole. This would be reacted with cyclopentylamine and carbon monoxide in the presence of a palladium catalyst. Various palladium complexes and ligand systems have been developed to achieve high efficiency and broad substrate scope under atmospheric or low pressures of CO. organic-chemistry.org This reaction is a cornerstone for preparing amides found in numerous bioactive molecules. nih.gov
Preparation of Key Structural Analogs and Precursors Related to this compound Research
The synthesis of this compound relies on the availability of its key precursors: 4-methoxybenzoic acid and cyclopentylamine.
4-Methoxybenzoic Acid (p-Anisic Acid) This precursor can be synthesized through several routes:
Oxidation of p-methoxy toluene (B28343) : Catalytic oxidation using catalysts like cobalt chloride hexahydrate and manganese bromide can convert p-methoxy toluene to 4-methoxybenzoic acid. chemicalbook.com
Methylation of 4-hydroxybenzoic acid : A straightforward synthesis involves the methylation of 4-hydroxybenzoic acid. prepchem.com
Ozonolysis of Anethole : Anethole, a naturally occurring compound, can be converted to 4-methoxybenzoic acid through ozonolysis followed by oxidative work-up, yielding a high-purity product. google.com
Cyclopentylamine Cyclopentylamine is a crucial intermediate for pharmaceuticals and agrochemicals. guidechem.comchemicalbook.com Common synthetic pathways include:
Reductive Amination of Cyclopentanone (B42830) : The reaction of cyclopentanone with ammonia (B1221849) over a catalyst (e.g., nickel, Cu-Co-Ni/AlO3) in the presence of hydrogen is a primary industrial method. guidechem.comchemicalbook.comchemicalbook.com Yields can be as high as 89.7% under optimized conditions. guidechem.com
From Tetrahydrofurfurylamine (B43090) : Catalytic hydrogenation of tetrahydrofurfurylamine in the vapor phase over a cobalt-based catalyst can produce cyclopentylamine. google.com
Other Routes : Less common methods include starting from 1,3-cyclopentadiene or the reaction of cyclopentanone with hydroxylamine. guidechem.com
The synthesis of structural analogs, such as those found in medicinal chemistry research, often involves coupling various substituted carboxylic acids with cyclopentylamine or reacting 4-methoxybenzoic acid with different amines. For example, various N-heterocyclic hybrid molecules with amide linkages have been synthesized and evaluated for biological activities, demonstrating the modularity of these synthetic approaches. researchgate.net
Synthesis of Hydroxylated this compound Derivatives
The introduction of a hydroxyl group to the this compound structure can be achieved through several synthetic strategies. One documented method involves the preparation of N-cyclopentyl-N-(2-hydroxyethyl)-p-methoxybenzamide, a hydroxylated derivative. This synthesis is accomplished by reacting p-methoxybenzoyl chloride with N-(2-hydroxyethyl)cyclopentylamine.
In a typical procedure, a solution of N-(2-hydroxyethyl)cyclopentylamine and triethylamine (B128534) in dimethylacetamide is cooled in an ice bath. To this solution, a mixture of p-methoxybenzoyl chloride in dimethylacetamide is added. The triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction. Upon completion of the addition, the crude product, N-cyclopentyl-N-(2-hydroxyethyl)-p-methoxybenzamide, is precipitated by the addition of cold water and can be further purified by recrystallization from aqueous ethanol (B145695) google.com.
Another general approach to obtaining hydroxylated benzamides from their methoxy-substituted counterparts is through demethylation. The removal of a methyl group from a methoxy (B1213986) moiety to yield a hydroxyl group can be performed using reagents like boron tribromide in a suitable solvent such as dichloromethane (B109758) nih.gov. While this method has been described for related benzimidazole-derived carboxamides, it represents a viable strategy for the conversion of this compound to N-cyclopentyl-4-hydroxybenzamide nih.gov.
| Starting Material | Reagents | Product | Reference |
| p-Methoxybenzoyl chloride, N-(2-hydroxyethyl)cyclopentylamine | Triethylamine, Dimethylacetamide | N-cyclopentyl-N-(2-hydroxyethyl)-p-methoxybenzamide | google.com |
| Methoxy-substituted benzamides | Boron tribromide, Dichloromethane | Hydroxy-substituted benzamides | nih.gov |
Synthetic Routes to Aminated this compound Precursors
The synthesis of aminated precursors of this compound, such as N-cyclopentyl-4-aminobenzamide, is a key step for further functionalization. A common strategy involves the reduction of a corresponding nitro-substituted compound.
A general and well-established method for producing aminobenzamides is the reduction of nitrobenzamides. This can be adapted for the synthesis of N-cyclopentyl-4-aminobenzamide. The synthesis would start from p-nitrobenzoic acid. The acid is first converted to its more reactive acid chloride, p-nitrobenzoyl chloride. This can be achieved by reacting p-nitrobenzoic acid with a chlorinating agent like thionyl chloride, often with a catalytic amount of dimethylformamide (DMF) google.com.
The resulting p-nitrobenzoyl chloride is then reacted with cyclopentylamine in the presence of a base or in a suitable solvent to form N-cyclopentyl-4-nitrobenzamide. The final step is the reduction of the nitro group to an amine. A common method for this transformation is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, in a solvent mixture like ethanol and water. This reduction yields the desired N-cyclopentyl-4-aminobenzamide nih.govgoogle.comgoogle.com.
The synthesis of 4-aminobenzamide (B1265587) itself often follows a similar pathway, starting with p-nitrobenzoyl chloride which is first subjected to ammonolysis to form p-nitrobenzamide. The subsequent reduction of the nitro group is then carried out using methods such as iron powder reduction google.comgoogle.com.
| Precursor | Reagents and Steps | Intermediate/Product | Reference |
| p-Nitrobenzoic acid | 1. Thionyl chloride, DMF | p-Nitrobenzoyl chloride | google.com |
| p-Nitrobenzoyl chloride | 1. Cyclopentylamine | N-cyclopentyl-4-nitrobenzamide | Inferred from google.comgoogle.com |
| N-cyclopentyl-4-nitrobenzamide | 1. Fe powder, Acetic acid, Ethanol/Water | N-cyclopentyl-4-aminobenzamide | Inferred from nih.govgoogle.com |
| p-Nitrobenzoyl chloride | 1. Ammoniacal liquor | p-Nitrobenzamide | google.comgoogle.com |
| p-Nitrobenzamide | 1. Iron powder reduction | p-Aminobenzamide | google.comgoogle.com |
Structural Characterization and Theoretical Investigations of N Cyclopentyl 4 Methoxybenzamide
Spectroscopic Analysis for Structural Elucidation of N-Cyclopentyl-4-methoxybenzamide
Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for assigning the proton and carbon framework of the molecule.
While a publicly available experimental spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectral features can be reliably predicted based on its constituent functional groups and data from closely related analogs.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the methoxy (B1213986) protons, and the protons of the cyclopentyl ring. The para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' system, with two doublets in the aromatic region (typically δ 7.7-7.8 and δ 6.9-7.0 ppm). The protons ortho to the carbonyl group are expected to be downfield due to the electron-withdrawing effect of the amide. The methoxy group protons will appear as a sharp singlet around δ 3.8 ppm. The amide proton (N-H) will present as a broad singlet, its chemical shift being sensitive to solvent and concentration, but typically in the δ 6.0-6.5 ppm range. The cyclopentyl group will show a multiplet for the C1-H proton (α to the nitrogen) around δ 4.2-4.3 ppm, and overlapping multiplets for the remaining methylene (B1212753) protons between δ 1.5 and 2.1 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all unique carbon environments. The carbonyl carbon of the amide is the most deshielded, appearing around δ 167 ppm. The aromatic carbons will show four distinct signals. The methoxy-substituted carbon (C4) will be found at approximately δ 162 ppm, while the carbon attached to the amide group (C1) will be around δ 126 ppm. The other two aromatic carbons (C2/C6 and C3/C5) will appear in the δ 128-114 ppm range. The methoxy carbon itself will have a signal around δ 55 ppm. For the cyclopentyl group, the carbon attached to the nitrogen (Cα) is expected around δ 52 ppm, with the other carbons appearing further upfield.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic H (ortho to C=O) | ~7.75 (d) | - |
| Aromatic H (ortho to OMe) | ~6.95 (d) | - |
| Amide H (N-H) | ~6.4 (br s) | - |
| Cyclopentyl H (α to N) | ~4.25 (m) | - |
| Other Cyclopentyl H | 1.5 - 2.1 (m) | - |
| Methoxy H (-OCH₃) | ~3.85 (s) | - |
| Carbonyl C (C=O) | - | ~167 |
| Aromatic C (C-OMe) | - | ~162 |
| Aromatic C (C-C=O) | - | ~126 |
| Aromatic C (CH, ortho to C=O) | - | ~128 |
| Aromatic C (CH, ortho to OMe) | - | ~114 |
| Methoxy C (-OCH₃) | - | ~55 |
| Cyclopentyl C (α to N) | - | ~52 |
| Other Cyclopentyl C | - | ~33, ~24 |
Advanced Crystallographic Studies of this compound Derivatives
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.
A study by Zhang et al. in 2022 successfully determined the crystal structure of N-cyclopentyl-3-hydroxy-4-methoxybenzamide, an analog of the title compound. bohrium.comdoaj.org The compound was found to crystallize in the monoclinic system with the space group Cc. bohrium.comdoaj.org The crystallographic data provides a solid foundation for understanding the molecule's geometry. bohrium.comdoaj.org
Table 2: Crystallographic Data for N-Cyclopentyl-3-hydroxy-4-methoxybenzamide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₇NO₃ |
| Crystal System | Monoclinic |
| Space Group | Cc (No. 9) |
| a (Å) | 11.6502(8) |
| b (Å) | 13.8752(8) |
| c (Å) | 7.9644(5) |
| β (°) | 106.051(2) |
| Volume (ų) | 1237.25(14) |
| Z | 4 |
| Temperature (K) | 170 |
| Final R indices (I > 2σ(I)) | Rgt(F) = 0.0427 |
| R indices (all data) | wRref(F²) = 0.1023 |
Computational Chemistry Approaches to this compound Structural Understanding
Computational methods, particularly molecular docking, provide valuable insights into how molecules like this compound and its analogs might interact with biological macromolecules. This is essential for predicting potential therapeutic applications.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. Studies on various benzamide (B126) analogs have demonstrated their potential to interact with a range of important biological targets.
Anti-Inflammatory Targets: In one study, nitro-substituted benzamide derivatives were evaluated as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov Molecular docking revealed that the most active compounds fit efficiently into the enzyme's active site, with the orientation and electronic properties of the nitro groups being critical for strong binding. nih.gov
Anticancer Targets: Other research has focused on benzamide derivatives as inhibitors of topoisomerase enzymes (Topo I and Topo IIα), which are crucial for DNA replication in cancer cells. dergipark.org.tr Docking studies showed that certain benzamide compounds had a high affinity for the Topo IIα enzyme, and the simulations helped to elucidate the specific molecular interactions responsible for this binding. dergipark.org.tr Similarly, urea-based benzamide derivatives have been designed and docked as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), another key enzyme in DNA repair. nih.gov Docking studies confirmed that the designed compounds fit well into the PARP-1 active site, providing a rationale for their high inhibitory activity. nih.gov
Neurodegenerative Disease Targets: In the context of Alzheimer's disease, novel benzamide derivatives have been synthesized and tested as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Molecular docking and dynamic simulations were used to understand the mechanism of inhibition, suggesting that the ligands bind in a way that reduces the flexibility of the enzymes, thereby impeding their function. mdpi.com
These studies collectively show that the benzamide scaffold, including the 4-methoxybenzamide (B147235) core, is a versatile platform for designing inhibitors for diverse biological targets. The specific substitutions on the amide nitrogen and the benzene ring modulate the binding affinity and selectivity for these targets.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding
Extensive literature searches did not yield specific studies on the molecular dynamics simulations, conformational analysis, or ligand-target binding of this compound. While molecular dynamics is a powerful tool for understanding the behavior of molecules, including conformational changes and interactions with biological targets, and has been applied to various benzamide derivatives, no research dedicated to the application of these computational methods for this compound could be identified.
Therefore, detailed research findings, data tables, and specific discussions on the conformational landscape and binding properties of this compound derived from molecular dynamics simulations cannot be provided at this time. The scientific literature to date appears to lack this specific area of investigation for this compound.
Biological and Pharmacological Research on N Cyclopentyl 4 Methoxybenzamide and Its Structure Activity Relationships
Enzyme Modulation Studies Involving N-Cyclopentyl-4-methoxybenzamide Analogs
Derivatives of this compound have been investigated for their ability to modulate the activity of several critical enzyme systems. These studies are pivotal in understanding the therapeutic potential of this chemical class.
Analogs of this compound, particularly those with a 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) structure, have been identified as selective inhibitors of phosphodiesterase type IV (PDE4). biorxiv.org PDE4 enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation. nih.govnih.gov By inhibiting PDE4, these compounds increase intracellular cAMP levels, which can suppress inflammatory responses.
Research into the structure-activity relationships of these benzamide (B126) derivatives has revealed key determinants for their inhibitory potency. For instance, in a series of catecholamides synthesized as PDE4 inhibitors, the nature of the substituent on the benzamide nitrogen was found to significantly influence activity. biorxiv.org The inhibitory potency followed the order: 2-chlorophenyl > pyridin-3-yl > Phenyl > N-methyl-N-(pyridin-2-yl). biorxiv.org This highlights the importance of the electronic and steric properties of this substituent for effective interaction with the enzyme's active site.
Table 1: Structure-Activity Relationship of Benzamide Nitrogen Substituents on PDE4 Inhibition
| Substituent on Benzamide Nitrogen | Relative Inhibitory Potency |
|---|---|
| 2-Chlorophenyl | Highest |
| Pyridin-3-yl | High |
| Phenyl | Moderate |
| N-methyl-N-(pyridin-2-yl) | Lower |
Data derived from qualitative structure-activity relationship descriptions. biorxiv.org
The development of potent and selective PDE4 inhibitors remains an active area of research for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov
Following a review of the available scientific literature, no specific research was identified that details the inhibitory mechanisms of this compound analogs on the ATPase Family AAA Domain-Containing Protein 2 (ATAD2). This particular area appears to be a field with limited to no current public research data connecting this specific chemical scaffold to ATAD2 modulation.
Receptor-Mediated Biological Activities of this compound Derivatives
The this compound framework is also integral to compounds designed to interact with specific receptor systems, demonstrating the scaffold's versatility in medicinal chemistry.
Research has led to the design and synthesis of potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2) derived from related scaffolds. mGluR2 PAMs are of therapeutic interest because they can enhance the receptor's response to the endogenous ligand glutamate without directly activating it, offering a more nuanced modulation of neurotransmission.
In one notable study, a synthetic pathway starting from 4-methoxysalicylic acid was used to create an N-cyclopentylbenzohydroxamic acid derivative. This intermediate was then cyclized to afford an N-cyclopentylbenzisoxazolinone, which served as a precursor for novel mGluR2 PAMs. This work demonstrates that the core components of this compound can be incorporated into more complex heterocyclic systems that exhibit potent and selective mGluR2 PAM activity, along with good oral bioavailability and brain penetration. The localization of mGluR2 receptors primarily at the presynaptic terminal allows them to act as autoreceptors that modulate the release of glutamate, a key mechanism for their therapeutic potential.
The 4-methoxybenzamide (B147235) scaffold is a key feature in the potent and selective inhibitor of the presynaptic high-affinity choline (B1196258) transporter (CHT), ML352. The CHT is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh), making it a critical target for modulating cholinergic signaling.
ML352 was identified through a high-throughput screen and subsequent chemical optimization. It acts as a noncompetitive inhibitor, suggesting an allosteric mechanism of action where it binds to a site on the transporter distinct from the choline binding site. This mode of inhibition results in a decrease in the maximum velocity (Vmax) of choline transport without affecting the affinity (Km) of the transporter for choline. ML352 demonstrated high selectivity for CHT over other neurotransmitter transporters and key cholinergic enzymes like acetylcholinesterase (AChE) and choline acetyltransferase (ChAT).
Cellular and Molecular Activity Investigations of this compound Scaffolds
Modulation of Reactive Oxygen Species (ROS) Production by this compound Derivatives
Research into the direct effects of this compound on reactive oxygen species (ROS) is not extensively documented in publicly available literature. However, studies on structurally related benzamide and retinamide (B29671) compounds indicate that this class of molecules can significantly influence cellular oxidative stress pathways. For instance, the synthetic retinoid N-4-(hydroxyphenyl)retinamide (4-HPR), an amide-containing compound, has been shown to induce apoptosis in cancer cells through mechanisms correlated with the generation of ROS. nih.govnih.gov This pro-oxidant activity is linked to the downregulation of genes like cyclophilin D, a component of the mitochondrial permeability transition pore, which is associated with oxidative stress. nih.gov
Furthermore, investigations into other complex benzamide derivatives, such as certain benzimidazole (B57391) carbamates, have demonstrated an ability to enhance the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) in biological systems. nih.gov The mechanism for this may involve the activation of enzymes like xanthine (B1682287) oxidase. nih.gov This evidence from related compounds suggests that the benzamide scaffold is capable of participating in redox chemistry, and it is plausible that derivatives of this compound could be engineered to either promote or mitigate ROS production, depending on their substitution patterns.
Antiviral Activities, including Hepatitis B Virus (HBV) Replication Inhibition, associated with Benzamide Derivatives
A significant area of research for benzamide derivatives is their potential as antiviral agents, particularly against the Hepatitis B Virus (HBV). nih.govjst.go.jp Chronic HBV infection remains a major global health issue, and novel therapeutic strategies are urgently needed. nih.govjst.go.jp Benzamide derivatives have emerged as a promising class of HBV capsid assembly modulators (CAMs). nih.govjst.go.jp These molecules disrupt a critical step in the viral lifecycle: the correct assembly of the viral capsid, which is essential for protecting the viral genome and for reverse transcription to occur. jst.go.jp
Benzamides function by binding to the HBV core protein, specifically at the heteroaryldihydropyrimidine (HAP) pocket located at the interface between core protein dimers. nih.gov This interaction promotes the formation of empty, non-functional capsids, thereby preventing the encapsidation of the pregenomic RNA (pgRNA) and the viral polymerase, which effectively halts viral replication. nih.gov Structure-activity relationship (SAR) studies have led to the optimization of initial benzamide hits, resulting in compounds with significantly improved anti-HBV potency.
The table below showcases the antiviral activity of representative benzamide derivatives against HBV.
| Compound | EC₅₀ (µM) | Target | Mechanism of Action |
| BA-26019 | 0.58 | HBV Core Protein | Capsid Assembly Modulator |
| BA-38017 | 0.16 | HBV Core Protein | Capsid Assembly Modulator |
| Compound 11g | 1.74 | HBV Core Protein | Capsid Assembly Modulator |
| Compound 11n | 1.90 | HBV Core Protein | Capsid Assembly Modulator |
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of the compound required to inhibit 50% of HBV replication. Data sourced from multiple studies. nih.govjst.go.jp
This potent antiviral activity positions benzamide derivatives as a chemically and mechanistically distinct class of HBV inhibitors that warrant further development. nih.gov
Structure-Activity Relationship (SAR) Derivation for this compound Lead Optimization
Influence of the Cyclopentyl Moiety on the Biological Activity of this compound Analogs
The N-substituent of a benzamide scaffold is a critical determinant of its biological activity, and the cyclopentyl group in this compound plays a significant role in defining its interaction with biological targets. The size, shape, and lipophilicity of this moiety can dictate the compound's binding affinity and selectivity.
Structure-activity relationship (SAR) studies on related 4-methoxybenzamide series have provided insights into the importance of the N-substituent. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides developed as choline transporter inhibitors, the nature of a substituent on the piperidine (B6355638) ring was evaluated. While a methyl or isopropyl group was well-tolerated, the replacement with a larger cyclopentyl group resulted in an inactive compound. nih.gov This finding underscores that for a specific target, there is often an optimal size and conformational constraint for the N-alkyl group. An increase in steric bulk, such as moving from an isopropyl to a cyclopentyl group, can introduce unfavorable steric clashes within the binding pocket, thereby abolishing activity. Conversely, for other targets, the conformational rigidity and lipophilicity of the cyclopentyl ring might be beneficial for establishing effective binding interactions.
Impact of Methoxy (B1213986) Substituents and Aromatic Ring Modifications on this compound Biological Potency
The substitution pattern on the aromatic benzamide ring is another key factor influencing biological potency. The 4-methoxy group on this compound is a crucial feature that can be modulated to fine-tune the compound's properties. The methoxy group is an electron-donating group that can influence the electronic distribution of the entire molecule and can also act as a hydrogen bond acceptor.
SAR studies on various benzamide-based compounds highlight the significance of aromatic ring modifications:
Positional Isomerism: The location of substituents is critical. In one study on 2-phenoxybenzamide (B1622244) derivatives, moving a piperazinyl substituent from a meta to a para position on an aniline (B41778) ring resulted in a significant increase in antiplasmodial activity, demonstrating that the geometry of target interaction is highly specific. mdpi.com
Electronic Effects: In a series of inhibitors for the 12-lipoxygenase enzyme, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was identified as being highly potent. nih.gov The electronic properties of the methoxy group, in conjunction with the hydroxyl group, were vital for the observed activity.
Substituent Type: Research on antiplasmodial 2-phenoxybenzamides showed that replacing a 4-fluorophenoxy moiety with a simple hydrogen atom led to a moderate decrease in activity, indicating that specific aryl ether substituents are favorable for potency. mdpi.com
These examples from related benzamide series illustrate that modifications to the aromatic ring, including the position and electronic nature of substituents like the methoxy group, are powerful strategies for optimizing the biological activity and selectivity of a lead compound like this compound.
Emerging Research Directions and Future Prospects for N Cyclopentyl 4 Methoxybenzamide
Advanced Computational Design and Virtual Screening for Novel N-Cyclopentyl-4-methoxybenzamide Analogs
The design and discovery of novel drug candidates can be significantly accelerated through the use of computational tools. For this compound, these methods can be pivotal in identifying analogs with enhanced biological activity and optimized pharmacokinetic profiles.
Virtual Screening and Molecular Docking:
Virtual screening allows for the rapid, computer-based assessment of large libraries of chemical compounds for their potential to bind to a specific biological target. In the context of this compound, researchers can utilize known targets of other benzamide (B126) derivatives, such as histone deacetylases (HDACs) or the Smoothened (Smo) receptor in the Hedgehog signaling pathway, as a starting point. researchgate.netnih.govnih.gov For instance, studies on other N-substituted benzamides have successfully used molecular docking simulations to predict the binding affinity and interaction patterns with the active sites of HDACs like HDAC2 and HDAC8. researchgate.net These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. researchgate.net
A typical workflow for the virtual screening of novel this compound analogs would involve:
Target Identification: Selecting a protein target of interest based on the known pharmacology of related benzamides.
Library Generation: Creating a virtual library of this compound analogs with diverse chemical modifications.
Molecular Docking: Docking the virtual library of analogs into the binding site of the chosen target protein.
Scoring and Ranking: Using scoring functions to rank the analogs based on their predicted binding affinities and interaction energies.
In Vitro Validation: Synthesizing and testing the top-ranked candidates in biological assays to confirm their activity.
Pharmacophore Mapping and 3D-QSAR:
Pharmacophore mapping is another powerful computational technique that can be applied to the design of novel this compound analogs. This method involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target. By creating a pharmacophore model based on known active benzamides, researchers can screen for new compounds that fit this model.
Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process. By correlating the chemical structures of a series of this compound analogs with their biological activities, a mathematical model can be developed to predict the activity of new, unsynthesized compounds. This allows for the prioritization of synthetic efforts on the most promising candidates.
A hypothetical study could involve the design of a series of this compound analogs with modifications to the cyclopentyl and methoxy (B1213986) groups. The antiproliferative activity of these compounds against various cancer cell lines could be determined, and a 3D-QSAR model could be built to guide the synthesis of more potent analogs.
| Computational Technique | Application for this compound Analogs | Potential Outcome |
| Virtual Screening | Rapidly screen large libraries of virtual compounds against a specific biological target. | Identification of novel analogs with high predicted binding affinity. |
| Molecular Docking | Predict the binding mode and affinity of analogs to a target protein's active site. | Understanding of key molecular interactions for targeted modifications. |
| Pharmacophore Mapping | Define the essential 3D features required for biological activity. | Design of new analogs that fit the pharmacophore model for a specific target. |
| 3D-QSAR | Develop a predictive model correlating chemical structure with biological activity. | Prioritization of synthetic efforts towards the most potent analogs. |
Chemoenzymatic and Biocatalytic Approaches to the Synthesis of this compound
The synthesis of amides is a fundamental transformation in organic chemistry, and the use of enzymes as catalysts (biocatalysis) offers a green and efficient alternative to traditional chemical methods. Chemoenzymatic approaches, which combine both chemical and enzymatic steps, can provide access to complex molecules like this compound and its derivatives with high selectivity and under mild reaction conditions.
Enzymatic Amide Bond Formation:
Several classes of enzymes are capable of catalyzing the formation of amide bonds. For the synthesis of this compound, enzymes such as lipases and acyltransferases could be explored. Lipases, for example, can catalyze the amidation of esters or acids with amines in non-aqueous solvents. A potential chemoenzymatic route could involve the lipase-catalyzed reaction of methyl 4-methoxybenzoate (B1229959) with cyclopentylamine (B150401).
Whole-Cell Biocatalysis:
Whole-cell biocatalysis utilizes entire microbial cells as the source of enzymes, avoiding the need for enzyme purification. Genetically engineered microorganisms can be designed to overexpress specific enzymes, leading to highly efficient and cost-effective synthetic processes. A future research direction could be the development of a recombinant E. coli strain engineered to produce this compound from simple starting materials.
Flow Chemistry and Biocatalysis Integration:
Combining continuous flow chemistry with biocatalysis is a rapidly advancing field that offers numerous advantages, including enhanced reaction control, improved safety, and easier scalability. A flow-based system for the synthesis of this compound could involve an initial chemical step to produce an activated carboxylic acid derivative, followed by a packed-bed bioreactor containing an immobilized enzyme for the final amide bond formation. This integrated approach can lead to a more streamlined and efficient manufacturing process. beilstein-journals.org
Development of this compound as Chemical Probes for Target Identification and Validation
A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway in a cellular or in vivo context. Developing this compound into a chemical probe could be a valuable strategy for identifying its biological targets and elucidating its mechanism of action.
To be an effective chemical probe, a compound should ideally possess high potency and selectivity for its target. The development of this compound as a chemical probe would involve:
Affinity Tagging: Modifying the structure of this compound to include a reactive group or an affinity tag (e.g., biotin). This allows for the covalent labeling or pull-down of its protein targets from cell lysates.
Target Identification by Mass Spectrometry: The tagged protein-probe complexes can be isolated and the identity of the target protein can be determined using mass spectrometry-based proteomics.
Target Validation: Once a target is identified, further experiments are needed to confirm that the interaction is responsible for the observed biological effects of the compound. This can involve techniques such as genetic knockdown or knockout of the target protein.
Research on other benzamide derivatives has shown their potential to interact with various cellular targets. For example, certain benzamides have been identified as inhibitors of the lipid-transfer protein Sec14p in fungi. chiralen.com A similar approach could be applied to this compound to discover its unique cellular targets.
| Probe Development Step | Description | Purpose |
| Synthesis of an Active Analog | Create a derivative of this compound that retains biological activity and has a suitable point for linker attachment. | To serve as the core of the chemical probe. |
| Linker Attachment | Attach a linker arm to the active analog. | To provide a spacer between the probe and the affinity tag, minimizing steric hindrance. |
| Affinity Tag Incorporation | Add a biotin (B1667282) or a clickable alkyne/azide group to the end of the linker. | To enable the capture and isolation of the target protein. |
| Cellular Treatment and Lysis | Treat cells with the chemical probe to allow for target binding. | To form the probe-target complex within a biological system. |
| Affinity Purification | Use streptavidin beads (for biotin) or click chemistry to pull down the probe-target complex. | To isolate the target protein from the cellular milieu. |
| Mass Spectrometry Analysis | Identify the captured protein(s) by mass spectrometry. | To determine the identity of the biological target(s). |
Interdisciplinary Research Integrating this compound with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. Integrating the study of this compound with systems biology approaches can provide a more comprehensive understanding of its effects on cellular networks and pathways. nih.govfrontiersin.orgnih.govdrugtargetreview.com
Transcriptomics and Proteomics:
By treating cells with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can identify the cellular pathways that are modulated by the compound. For example, if the compound induces changes in the expression of genes involved in cell cycle regulation or apoptosis, it would suggest a potential anticancer activity. This "omics" data can generate new hypotheses about the compound's mechanism of action and potential therapeutic applications. nih.govdrugtargetreview.com
Network Pharmacology:
Network pharmacology is a systems-level approach that analyzes the interactions between drugs, targets, and diseases within the context of biological networks. By constructing a network of known drug-target and protein-protein interactions, it is possible to predict new targets for a given compound and to understand its polypharmacology (the ability to interact with multiple targets). For this compound, network pharmacology could be used to predict its potential targets based on its chemical similarity to other known drugs and to identify potential synergistic interactions with other therapeutic agents.
The future of research on this compound lies in the convergence of these advanced methodologies. By combining computational design, innovative synthesis, and systems-level analysis, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel medicines and research tools.
Q & A
Q. What are the recommended synthetic routes for N-cyclopentyl-4-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-methoxybenzoic acid with cyclopentylamine using carbodiimide-based reagents (e.g., DCC) and a catalyst like DMAP in anhydrous dichloromethane or THF. A general procedure (GP) for analogous compounds achieves ~75% yield by maintaining stoichiometric ratios and temperatures between 0–25°C . Optimization includes:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield Improvement : Use of molecular sieves to absorb water, enhancing coupling efficiency.
- Table :
| Reagent | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| DCC + DMAP | 1.1:1 | DCM | 0°C → RT | 70–75% |
| EDC·HCl + HOBt | 1.2:1 | THF | RT | 65–70% |
Q. What spectroscopic and crystallographic methods are critical for characterizing N-cyclopentyl-4-methoxybenzamide?
- Methodological Answer :
- NMR : - and -NMR confirm regiochemistry (e.g., methoxy singlet at δ ~3.8 ppm, cyclopentyl multiplet at δ ~1.5–2.1 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, related benzamides show intermolecular N–H···O bonds (2.8–3.0 Å) stabilizing crystal lattices .
- IR : C=O stretch at ~1650 cm, N–H bend at ~3300 cm.
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
- Microdilution Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 10–100 µg/mL.
- Kinase Inhibition : Use ATP-Glo™ assays with recombinant kinases (e.g., EGFR, MAPK).
Note: Structural analogs like N-cyclopentyl-4-ethoxybenzamide show moderate activity (IC ~50 µM), suggesting scaffold potential .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar benzamides be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Strategies include:
- Reproducibility Checks : Repeat assays with independent synthetic batches.
- Metabolite Profiling : Use LC-MS to rule out degradation products.
- Structural-Activity Relationship (SAR) : Compare IC values of analogs (e.g., methoxy vs. ethoxy substitutions) to identify critical functional groups .
Q. What computational approaches predict the reactivity and binding modes of N-cyclopentyl-4-methoxybenzamide?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices to predict nucleophilic attack sites (e.g., carbonyl carbon).
- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., cyclooxygenase-2) using AMBER or GROMACS. For example, docking studies of similar compounds reveal hydrophobic interactions with cyclopentyl groups .
- Table :
| Parameter | Value (DFT) | Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.8 eV | Indicates kinetic stability |
| Partial Charge (C=O) | -0.45 e | Guides nucleophilic reactivity |
Q. What strategies mitigate side reactions during this compound synthesis?
- Methodological Answer : Common issues include over-acylation or methoxy group cleavage. Solutions:
- Temperature Control : Keep reactions below 30°C to prevent cyclopentylamine oxidation.
- Protecting Groups : Temporarily protect the methoxy group with TMSCl in acidic conditions .
- Byproduct Analysis : Monitor via TLC (R ~0.4 in 1:1 ethyl acetate/hexane) and GC-MS.
Data Gaps and Future Directions
- Priority Studies :
- In Vivo Toxicity : Assess LD in rodent models (oral/IP administration).
- Solubility Optimization : Use co-solvents (e.g., PEG-400) for bioavailability studies.
- Mechanistic Studies : Employ CRISPR-Cas9 gene editing to identify cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
